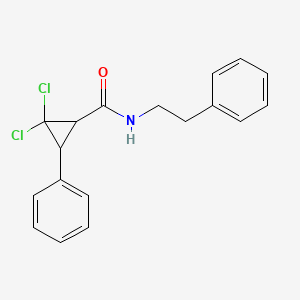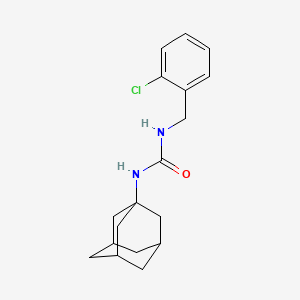![molecular formula C19H23N3O3S B4230655 N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4230655.png)
N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide
Vue d'ensemble
Description
N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide, commonly known as BMS-806, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
BMS-806 inhibits the activity of several enzymes and pathways involved in cancer cell proliferation and inflammation. Specifically, BMS-806 targets the protein kinase CK2, which is overexpressed in many types of cancer and is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, BMS-806 can effectively inhibit cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects
BMS-806 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BMS-806 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This effect is particularly important in cancer treatment, as angiogenesis is a critical step in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMS-806 in lab experiments is its specificity for CK2, which allows for targeted inhibition of this enzyme without affecting other cellular processes. Additionally, BMS-806 has been shown to have low toxicity in both in vitro and in vivo studies. However, one limitation of using BMS-806 is its relatively low potency compared to other CK2 inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
Several future directions for research on BMS-806 include identifying potential synergistic effects with other anti-cancer and anti-inflammatory agents, optimizing its potency and specificity for CK2, and exploring its potential therapeutic applications in other diseases beyond cancer and inflammation. Additionally, further studies are needed to better understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of BMS-806, which could lead to the development of more effective therapies.
Conclusion
In conclusion, BMS-806 is a promising small molecule inhibitor with potential therapeutic applications in cancer and inflammatory diseases. Its specificity for CK2 and low toxicity make it an attractive candidate for further research and development. With continued study and optimization, BMS-806 could have a significant impact on the treatment of these diseases.
Applications De Recherche Scientifique
BMS-806 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that BMS-806 can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. Additionally, BMS-806 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-26(24,25)20-18-10-6-5-9-17(18)19(23)22-13-11-21(12-14-22)15-16-7-3-2-4-8-16/h2-10,20H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMJZVJJIFKBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4230576.png)
![ethyl N-{[4-(4-isonicotinoylphenyl)-1-piperazinyl]carbonothioyl}glycinate](/img/structure/B4230581.png)
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4230592.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-hydroxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4230596.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-ethyl-2-naphthalenesulfonamide](/img/structure/B4230614.png)
![N-(2-methoxyphenyl)-2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B4230616.png)
![N-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4230618.png)
![4-{5-[(3-methyl-5-isoxazolyl)methyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B4230630.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4230634.png)
![4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide hydrochloride](/img/structure/B4230637.png)
![3-[5-(heptafluoropropyl)-5-hydroxy-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4230641.png)
![(3-ethoxypropyl){3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B4230672.png)
